

JNJ-40411813: A Technical Guide for Anxious Depression Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JNJ-40411813	
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Executive Summary

JNJ-40411813 (also known as ADX71149) is a selective, orally bioavailable, small molecule positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). Developed through a collaboration between Addex Therapeutics and Janssen Pharmaceuticals, it was investigated as a novel therapeutic agent for several central nervous system disorders.[1] One of the key indications explored was its use as an adjunctive treatment for major depressive disorder (MDD) with significant anxiety symptoms, often termed anxious depression.[1][2]

The rationale for its development stemmed from the role of glutamatergic dysfunction in the pathophysiology of anxiety and depression.[3] The mGlu2 receptor, an inhibitory presynaptic autoreceptor, is a critical node in regulating glutamate release.[3] By potentiating the natural, physiological signaling of glutamate, **JNJ-40411813** was hypothesized to restore glutamatergic homeostasis without the potential tolerance issues associated with direct agonists.[3]

Despite a strong preclinical rationale and favorable safety profile in early human studies, a Phase 2a proof-of-concept study in patients with anxious depression did not meet its primary efficacy endpoint.[2][4] While some signals of efficacy were observed on secondary measures, the overall results did not support further development for this indication.[1][2] This whitepaper provides a comprehensive technical overview of the preclinical and clinical research on **JNJ**-

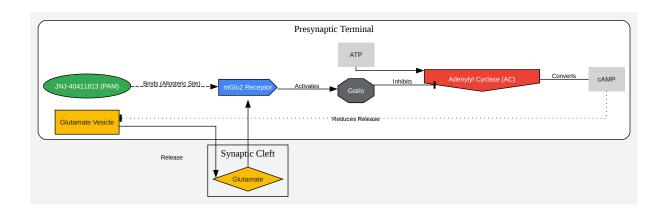


40411813 for anxious depression, presenting key data, experimental protocols, and signaling pathways to inform future research in this area.

Core Mechanism of Action

JNJ-40411813 functions as a positive allosteric modulator of the mGlu2 receptor. Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs bind to a distinct, allosteric site. This binding induces a conformational change in the receptor that increases its affinity for the endogenous ligand, glutamate, and/or enhances the efficacy of glutamate-mediated signaling. The primary effect is a potentiation of the natural, phasic signaling of glutamate, which is thought to reduce the risk of receptor desensitization and tolerance that can be observed with continuous agonist stimulation.[3]

The mGlu2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gαi/o protein. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately, a reduction in presynaptic glutamate release. By enhancing this inhibitory feedback mechanism, **JNJ-40411813** is believed to dampen excessive glutamatergic transmission, a state implicated in the pathophysiology of anxiety and depression.





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Figure 1: JNJ-40411813 Mechanism of Action at the mGlu2 Receptor.

Preclinical Data In Vitro Pharmacology

JNJ-40411813 demonstrated potent and selective PAM activity at the human mGlu2 receptor in various recombinant cell line assays. It showed minimal activity at other mGlu receptor subtypes and a wide range of other CNS targets, although a moderate affinity for the human 5-HT2A receptor was noted.

Assay Type	Cell Line	Parameter	Value	Reference
[35S]GTPyS Binding	CHO cells (hmGlu2)	PAM Activity EC50	147 ± 42 nmol/L	[3][5]
[35S]GTPyS Binding	CHO cells (hmGlu2)	Agonist Activity EC50	2159 ± 1069 nmol/L	[3]
Ca2+ Mobilization	HEK293 cells (hmGlu2 Gα16)	PAM Activity EC50	64 ± 29 nmol/L	[3][5]
Radioligand Binding	Human 5-HT2A Receptor	Kb	1.1 μmol/L	[5][6]

In Vivo Pharmacokinetics & Receptor Occupancy (Rat)

Pharmacokinetic studies in rats revealed rapid oral absorption and moderate bioavailability. A key finding in rodent studies was the presence of a metabolite that contributed to higher-than-expected 5-HT2A receptor occupancy in vivo, a factor that complicates the translation of some rodent behavioral data.[5][6]



Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	Bioavaila bility (%)	Referenc e
Intravenou s (i.v.)	2.5	-	-	-	-	[3]
Oral (p.o.)	10	938	0.5	2.3 ± 0.5	31%	[3][5]

Receptor	Radioligand	Parameter	Value	Reference
mGlu2	[3H]JNJ- 46281222	Ex vivo Occupancy ED50 (p.o.)	16 mg/kg	[3][5]
5-HT2A	-	In vivo Occupancy ED50 (p.o.)	17 mg/kg	[5][6]

Experimental Protocols: Preclinical

[35S]GTPyS Binding Assay:

- Objective: To measure the functional activity of **JNJ-40411813** at the mGlu2 receptor.
- Method: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor were prepared. Membranes were incubated with GDP, [35S]GTPyS, and varying concentrations of JNJ-40411813 in the presence of a fixed, sub-maximal (EC20) concentration of glutamate to assess PAM activity. For agonist activity, glutamate was omitted. The reaction was incubated at 30°C and terminated by rapid filtration. The amount of membrane-bound [35S]GTPyS was quantified by liquid scintillation counting. Data were analyzed using non-linear regression to determine EC50 values.[3]

Ex Vivo mGlu2 Receptor Occupancy:

Objective: To determine the relationship between the administered dose of JNJ-40411813
and its binding to mGlu2 receptors in the brain.

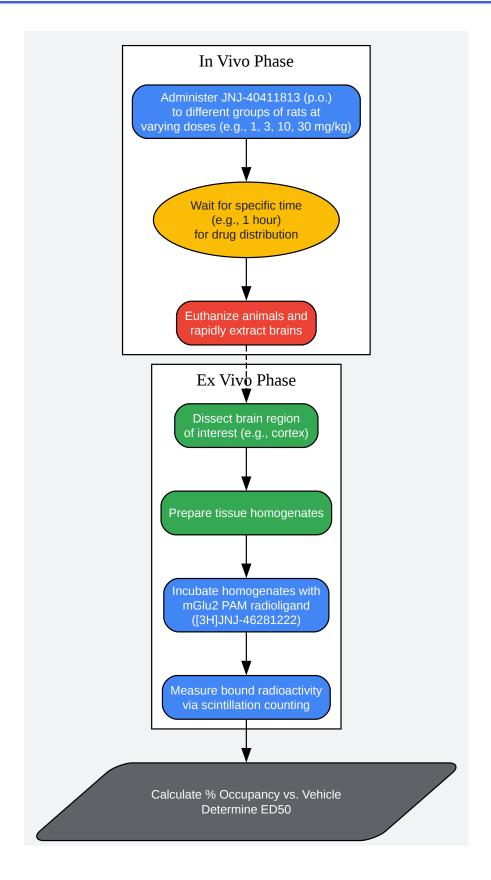






Method: Rats were administered JNJ-40411813 orally at various doses. At a specified time point post-dosing (e.g., 1 hour), animals were euthanized, and brains were rapidly removed. Brain regions of interest were dissected and homogenized. The ability of the ex vivo brain tissue to bind a specific mGlu2 PAM radioligand ([3H]JNJ-46281222) in vitro was measured. The reduction in available binding sites compared to vehicle-treated animals was calculated as percent occupancy. The ED50, the dose required to achieve 50% receptor occupancy, was then calculated.[3][5]





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Figure 2: Experimental workflow for ex vivo mGlu2 receptor occupancy study.



Clinical Research in Anxious Depression Phase 2a Proof-of-Concept Study

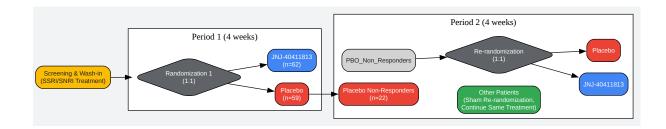
A Phase 2a, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy, safety, and tolerability of **JNJ-40411813** as an adjunctive treatment for patients with MDD and significant anxiety symptoms who had an insufficient response to ongoing SSRI or SNRI treatment.[2]

The study utilized a doubly-randomized, 8-week design composed of two 4-week periods.[2] This design was intended to manage the high placebo response often seen in depression trials.

Study Design and Endpoints

- Patient Population: Adults (18-64 years) with a DSM-IV diagnosis of MDD, a Hamilton Depression Rating Scale-17 (HDRS17) score ≥ 18, and an HDRS17 anxiety/somatization factor score ≥ 7.[2]
- Treatment: Patients were randomized to either adjunctive JNJ-40411813 (flexibly dosed, 50 mg to 150 mg twice daily) or adjunctive placebo.[2]
- Primary Endpoint: Change from baseline on the 6-item Hamilton Anxiety Subscale (HAM-A6).
- Key Secondary Endpoints: Changes in HDRS17 total score, a 6-item core depressive symptom subscale of HDRS17 (HAM-D6), and the Inventory of Depressive Symptomatology (IDS-C30).[2]





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Figure 3: Doubly-randomized design of the Phase 2a study in anxious depression.

Clinical Efficacy and Safety Results

The study did not demonstrate a statistically significant effect on the primary endpoint. However, prespecified analyses suggested potential efficacy signals on several secondary measures of both depression and anxiety. The treatment was generally well-tolerated.

Endpoint	Result (p-value)	Outcome	Reference
Primary: HAM-A6	p = 0.51	Not Met	[2]
Secondary: HDRS17 Total Score	Signal observed (p < 0.20)	Favorable Signal	[2]
Secondary: HAM-D6 (Core Depression)	Signal observed (p < 0.20)	Favorable Signal	[2]
Secondary: IDS-C30 (Depression)	Signal observed (p < 0.20)	Favorable Signal	[2]
Secondary: HDRS17 Anxiety Factor	Signal observed (p < 0.20)	Favorable Signal	[2]
Secondary: IDS-C30 Anxiety Subscale	Signal observed (p < 0.20)	Favorable Signal	[2]



Despite these secondary signals, the failure to meet the primary endpoint led to the discontinuation of **JNJ-40411813** development for anxious depression.[1][4]

Human Pharmacokinetics (Phase 1)

Phase 1 studies in healthy volunteers established the pharmacokinetic profile of **JNJ-40411813**.

Dose (Multiple)	Tmax (h)	t1/2 (h)	Key Observation	Reference
50-225 mg (b.i.d.)	3 - 4	19.4 - 34.2	Plasma exposure was dose- dependent.	[7]
500 mg (single)	-	-	Reduced S(+) ketamine- induced negative symptoms.	[7]

Conclusion and Future Directions

JNJ-40411813 is a potent and selective mGlu2 receptor PAM that represents a targeted approach to modulating glutamatergic dysfunction. While the compound showed a promising preclinical profile and was well-tolerated in humans, its clinical development for anxious depression was halted after a Phase 2a study failed to meet its primary endpoint.[2][4] The observed signals on secondary depression and anxiety scales were not sufficient to warrant progression in this specific patient population.[2]

The development history of **JNJ-40411813** underscores the challenges of translating preclinical findings in neuropsychiatry to clinical efficacy, particularly in heterogeneous disorders like MDD. The discrepancy between rodent and human metabolism (i.e., the 5-HT2A active metabolite in rodents) also highlights a critical consideration for preclinical model selection and data interpretation.[5][6] While its journey in anxious depression has concluded, the data generated from the **JNJ-40411813** program provides valuable insights for the continued exploration of mGlu2 modulation as a therapeutic strategy for CNS disorders. The



compound was subsequently investigated for other indications, including schizophrenia and epilepsy, before development was ultimately discontinued for those as well.[1][8][9]

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- To cite this document: BenchChem. [JNJ-40411813: A Technical Guide for Anxious Depression Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673069#jnj-40411813-for-anxious-depression-research]

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